Ac-YVAD-CMK, also known as Ac-Tyr-Val-Ala-Asp-chloromethylketone, is a selective and irreversible inhibitor of caspase-1, a critical enzyme involved in the inflammatory response and apoptosis. This compound has garnered attention for its role in inhibiting pyroptosis, a form of programmed cell death associated with inflammation, by blocking the activation of interleukin-1 beta and interleukin-18. The compound's neuroprotective and anti-inflammatory properties make it significant in various scientific studies, particularly those exploring cerebral hemorrhage and sepsis models.
Ac-YVAD-CMK is classified as a caspase inhibitor and is primarily sourced from chemical suppliers specializing in research-grade compounds. Its chemical formula is CHClNO, with a molecular weight of approximately 540.99 g/mol. The compound is typically stored at low temperatures to maintain stability and efficacy.
The synthesis of Ac-YVAD-CMK involves standard peptide coupling techniques, where the chloromethyl ketone moiety is introduced to the peptide backbone. The process generally includes:
This method yields a potent inhibitor that can effectively penetrate cellular membranes due to its relatively small size and lipophilic characteristics.
The molecular structure of Ac-YVAD-CMK features a backbone comprised of four amino acids with a chloromethyl ketone group that facilitates its mechanism of action against caspase-1.
Ac-YVAD-CMK primarily acts through its interaction with caspase-1, leading to several biochemical reactions:
The mechanism through which Ac-YVAD-CMK exerts its effects involves several key processes:
Data from various studies indicate that treatment with Ac-YVAD-CMK significantly decreases mortality rates in animal models subjected to inflammatory challenges, highlighting its potential therapeutic applications.
Ac-YVAD-CMK exhibits several notable physical and chemical properties:
These properties are critical for maintaining the integrity and functionality of the compound during experimental procedures.
Ac-YVAD-CMK has a variety of applications in scientific research:
The development of Ac-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone (Ac-YVAD-CMK) emerged from foundational research on interleukin-1 beta (IL-1β) maturation and its regulatory protease, caspase-1 (initially termed Interleukin-1 Converting Enzyme, ICE). Caspase-1 was identified in the early 1990s as a cysteine protease responsible for cleaving inactive pro-IL-1β into its biologically active form, a pivotal step in inflammatory signaling [2] [6]. Early viral caspase inhibitors like cytokine response modifier A (CrmA) from cowpox virus demonstrated that targeted inhibition of caspase-1 could attenuate inflammation, providing proof-of-concept for therapeutic intervention [6] [7]. This spurred the design of synthetic peptide inhibitors mimicking caspase-1 substrates. Ac-YVAD-CMK was engineered as a tetrapeptide sequence (Tyr-Val-Ala-Asp) based on the caspase-1 cleavage site within pro-IL-1β (YVHD), incorporating a chloromethyl ketone (CMK) warhead for irreversible binding [2] [8]. This design represented a strategic shift toward specific pharmacological targeting of inflammatory caspases, distinguishing it from broad-spectrum apoptosis inhibitors.
Table 1: Molecular Characteristics of Ac-YVAD-CMK
| Property | Specification | |
|---|---|---|
| Chemical Name | Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone | |
| Molecular Formula | C₂₄H₃₃ClN₄O₈ | |
| Molecular Weight | 541 g/mol | |
| CAS Registry Number | 178603-78-6 | |
| Target | Caspase-1 (ICE) | |
| Mechanism | Irreversible covalent inhibition | |
| Primary Biological Effect | Suppression of IL-1β/IL-18 maturation and pyroptosis | [5] [8] |
Ac-YVAD-CMK functions as a potent and irreversible inhibitor by covalently modifying the catalytic cysteine residue within caspase-1’s active site. The chloromethyl ketone group forms a thioether bond with cysteine 285, permanently inactivating the enzyme [2] [5]. Biochemical assays confirmed its selectivity, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range for caspase-1, while exhibiting significantly weaker inhibition (>100-fold lower affinity) against executioner caspases (e.g., caspase-3) and inflammatory paralogs (caspase-4/5) [2] [5] [6]. This specificity profile was crucial for its application in dissecting caspase-1-dependent pathways without confounding effects from related proteases. Key validation studies demonstrated that Ac-YVAD-CMK:
Table 2: Selectivity Profile of Ac-YVAD-CMK Against Caspases
| Caspase | Role | Inhibition by Ac-YVAD-CMK | Key Experimental Evidence |
|---|---|---|---|
| Caspase-1 | Inflammatory (ICE) | Potent (IC₅₀ ~nM) | Blocks IL-1β maturation in LPS+MSU models [2] [10] |
| Caspase-4 | Inflammatory (Human) | Weak | Minimal effect on IL-1β in caspase-1-deficient cells [2] |
| Caspase-3 | Apoptotic executioner | Negligible | No inhibition of etoposide-induced apoptosis [5] [6] |
| Caspase-8 | Apoptotic initiator | Weak | Partial inhibition at high µM concentrations [6] |
Ac-YVAD-CMK became an indispensable pharmacological tool for elucidating inflammasome biology and pyroptosis. Its application revealed critical insights:
Mechanistic Dissection of NLRP3 Inflammasome
Studies using Ac-YVAD-CMK demonstrated that caspase-1 activation is essential for NLRP3 inflammasome function but operates downstream of inflammasome assembly. In murine models of intracerebral hemorrhage (ICH) and sepsis-induced acute kidney injury (AKI), Ac-YVAD-CMK treatment:
Pyroptosis as a Therapeutic Target
Ac-YVAD-CMK provided definitive evidence linking pyroptosis to disease pathogenesis. In sepsis and gastric injury models:
Beyond IL-1β: Unanticipated Signaling Effects
Research using Ac-YVAD-CMK revealed caspase-1 roles extending beyond cytokine processing:
Table 3: Key Research Findings Using Ac-YVAD-CMK in Disease Models
| Disease Model | Major Findings | Reference |
|---|---|---|
| Intracerebral Hemorrhage (Mouse) | Reduced caspase-1 activation, shifted microglia to M2 phenotype, improved motor function | [1] [4] |
| Sepsis-Induced AKI (Mouse) | Inhibited NLRP1/caspase-1 axis, decreased GSDMD cleavage, reduced renal inflammation | [3] |
| Endotoxemia (Rat) | Improved survival (33% vs. 83% mortality) without altering cytokine levels | [7] |
| Gastric Ulcer (Mouse) | Suppressed NLRP3 inflammasome, reduced IL-1β/IL-18, inhibited p38/NF-κB pathways | [10] |
| HIV-Associated Neuropathy (Rat) | Prevented cytochrome c release independently of IL-1β | [9] |
Ac-YVAD-CMK’s legacy lies in its pivotal role in defining caspase-1 biology. While newer genetic tools (e.g., caspase-1 knockout mice) exist, this inhibitor remains vital for acute interventions and remains a benchmark for developing next-generation inflammasome-targeted therapies [6] [10]. Its limitations, including potential off-target effects at high doses, underscore the complexity of caspase networks and the need for continued refinement of therapeutic strategies [6] [9].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: